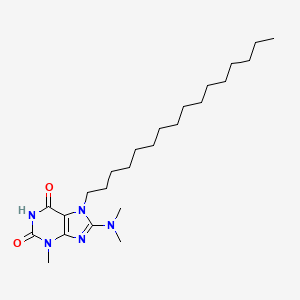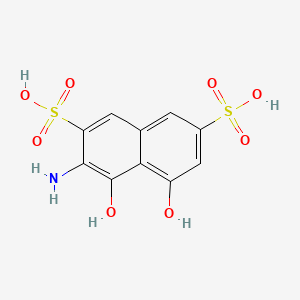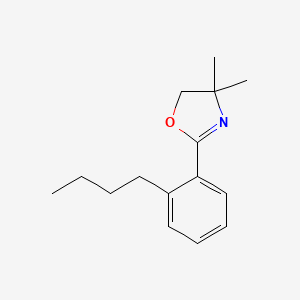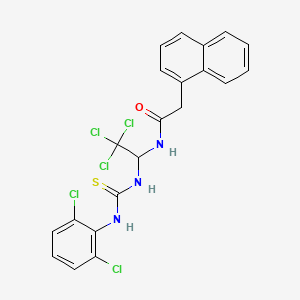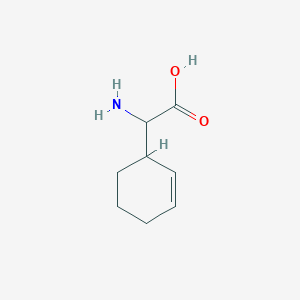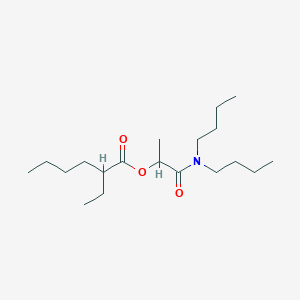
5-Phenyl-2,3,7-tris(phenylamino)phenazinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-2,3,7-tris(phenylamino)phenazinium chloride: is a synthetic organic compound known for its unique structural and chemical properties It belongs to the phenazinium class of compounds, characterized by a phenazine core structure with various substituents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-2,3,7-tris(phenylamino)phenazinium chloride typically involves multi-step organic reactions. One common method includes the condensation of phenylamine derivatives with phenazine precursors under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the final product.
化学反応の分析
Types of Reactions:
Oxidation: 5-Phenyl-2,3,7-tris(phenylamino)phenazinium chloride can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions to yield reduced forms with different chemical properties.
Substitution: Substitution reactions involving the replacement of phenylamino groups with other functional groups are possible, allowing for the modification of the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry: In chemistry, 5-Phenyl-2,3,7-tris(phenylamino)phenazinium chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe for studying enzyme activities or as a fluorescent marker in imaging studies.
Medicine: The compound’s potential medicinal properties are of interest, particularly in the development of new therapeutic agents. Its interactions with biological targets could lead to the discovery of new drugs or treatments.
Industry: In industrial applications, this compound may be used in the production of dyes, pigments, and other materials with specific chemical properties.
作用機序
The mechanism of action of 5-Phenyl-2,3,7-tris(phenylamino)phenazinium chloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially altering their function or activity. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
類似化合物との比較
Phenazinium chloride: A related compound with a simpler structure.
Phenazine derivatives: Compounds with similar core structures but different substituents.
Amino-substituted phenazines: Compounds with amino groups attached to the phenazine core.
Uniqueness: 5-Phenyl-2,3,7-tris(phenylamino)phenazinium chloride stands out due to its multiple phenylamino groups, which confer unique chemical and physical properties. These properties make it a versatile compound for various applications, distinguishing it from other phenazine derivatives.
特性
CAS番号 |
4935-81-3 |
|---|---|
分子式 |
C36H28ClN5 |
分子量 |
566.1 g/mol |
IUPAC名 |
2-N,3-N,7-N,5-tetraphenylphenazin-5-ium-2,3,7-triamine;chloride |
InChI |
InChI=1S/C36H27N5.ClH/c1-5-13-26(14-6-1)37-29-21-22-31-35(23-29)41(30-19-11-4-12-20-30)36-25-33(39-28-17-9-3-10-18-28)32(24-34(36)40-31)38-27-15-7-2-8-16-27;/h1-25H,(H2,37,38,39,40);1H |
InChIキー |
QEUAIXPHEOFATM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=CC3=[N+](C4=CC(=C(C=C4N=C3C=C2)NC5=CC=CC=C5)NC6=CC=CC=C6)C7=CC=CC=C7.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


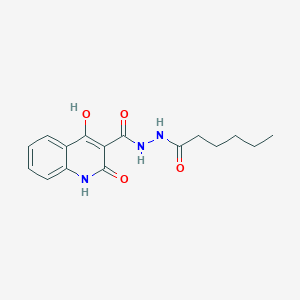
![2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15081556.png)
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081571.png)
![N'-[(E)-(2-bromophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B15081583.png)
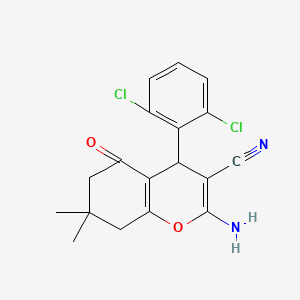
![5-(2,4-Dichlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15081592.png)
![5-(4-chlorophenyl)-4-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15081594.png)
![4-(6-methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15081600.png)
